Methyl 3-amino-3-(methoxymethyl)pentanoate
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Overview
Description
Methyl 3-amino-3-(methoxymethyl)pentanoate is an organic compound that belongs to the class of esters. It features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is characterized by its ester functional group, primary amine, and ether linkage, making it a versatile molecule in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(methoxymethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-(methoxymethyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(methoxymethyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives .
Scientific Research Applications
Methyl 3-amino-3-(methoxymethyl)pentanoate finds applications in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(methoxymethyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: Another ester with an amino group, used in similar synthetic applications.
Methyl pentanoate: A simpler ester without the amino and methoxymethyl groups, used in fragrances and as a plasticizer
Uniqueness
Methyl 3-amino-3-(methoxymethyl)pentanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 3-amino-3-(methoxymethyl)pentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-8(9,6-11-2)5-7(10)12-3/h4-6,9H2,1-3H3 |
InChI Key |
OPBMBPZKJKJNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC)(COC)N |
Origin of Product |
United States |
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